2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)-propan-2-ol
Overview
Description
Boronic acid pinacol ester compounds, such as the one you’re interested in, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions . Due to their unique structure, they have good biological activity and pharmacological effects .
Synthesis Analysis
These compounds can be obtained by a two-step substitution reaction . The structure of the compound is usually verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of these compounds can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is often applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be studied using various techniques. For example, DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties .Mechanism of Action
The exact mechanism of action would depend on the specific application of the compound. For example, in boron neutron capture therapy, boron-containing compounds are used because they have a high cross-section for absorption of low-energy thermal neutrons, leading to the emission of high-energy alpha particles that can kill cancer cells .
properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BO3/c1-17(2,21)15-11-12-16(14-10-8-7-9-13(14)15)20-22-18(3,4)19(5,6)23-20/h7-12,21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOGSZOOOSHIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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